N-(2-methoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-14(2)21-24-25-22(29-21)18-12-15-8-4-6-10-17(15)26(18)13-20(27)23-16-9-5-7-11-19(16)28-3/h4-12,14H,13H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBDWFUJAHTNBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of N-(2-Methoxyphenyl)Acetamide
Reagents : 2-Methoxyaniline, acetyl chloride, triethylamine (TEA), dichloromethane (DCM).
Procedure :
Alkylation of Indole Nitrogen
Reagents : 1H-Indole, bromoacetyl bromide, sodium hydride (NaH), dimethylformamide (DMF).
Procedure :
Coupling with N-(2-Methoxyphenyl)Acetamide
Reagents : 1-(Bromoacetyl)-1H-indole, N-(2-methoxyphenyl)acetamide, potassium carbonate (K₂CO₃), acetone.
Procedure :
- Reflux 1-(bromoacetyl)-1H-indole (1 eq) and N-(2-methoxyphenyl)acetamide (1.2 eq) with K₂CO₃ (2 eq) in acetone for 8 hr.
- Filter, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate).
Product : N-(2-Methoxyphenyl)-2-(1H-indol-1-yl)acetamide (Yield: 65%).
Synthesis of 5-Isopropyl-1,3,4-Oxadiazole-2-Carboxylic Acid
Formation of Isobutyric Hydrazide
Reagents : Isobutyric acid, hydrazine hydrate (80%), ethanol.
Procedure :
Cyclization to 5-Isopropyl-1,3,4-Oxadiazole-2-Thiol
Reagents : Isobutyric hydrazide, carbon disulfide (CS₂), potassium hydroxide (KOH), ethanol.
Procedure :
Oxidation to Carboxylic Acid
Reagents : 5-Isopropyl-1,3,4-oxadiazole-2-thiol, hydrogen peroxide (H₂O₂, 30%), acetic acid.
Procedure :
- Stir the thiol derivative (10 mmol) with H₂O₂ (20 mmol) in acetic acid at 50°C for 3 hr.
- Concentrate and recrystallize (water/methanol).
Product : 5-Isopropyl-1,3,4-oxadiazole-2-carboxylic acid (Yield: 68%).
Coupling of Oxadiazole to Indole-Acetamide
Friedel-Crafts Acylation at Indole C-2
Reagents : N-(2-Methoxyphenyl)-2-(1H-indol-1-yl)acetamide, 5-isopropyl-1,3,4-oxadiazole-2-carbonyl chloride, aluminum chloride (AlCl₃), dichloromethane.
Procedure :
- Prepare oxadiazole carbonyl chloride by treating the carboxylic acid with thionyl chloride (SOCl₂).
- Dissolve indole-acetamide (1 eq) and AlCl₃ (1.5 eq) in DCM at 0°C.
- Add oxadiazole carbonyl chloride (1.2 eq) and stir for 6 hr.
- Quench with ice water, extract with DCM, and purify via chromatography.
Product : Target compound (Yield: 52%).
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 2.1 | 89 | 98.5 |
| 2.3 | 65 | 97.2 |
| 4.1 | 52 | 95.8 |
Alternative Synthetic Pathways
Suzuki Coupling Approach
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
Chemistry
N-(2-methoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for a variety of chemical reactions, including:
- Oxidation : The methoxyphenyl group can be oxidized to form corresponding quinones.
- Reduction : The oxadiazole ring can be reduced to yield amine derivatives.
- Substitution : The indole nitrogen can participate in nucleophilic substitution reactions.
Biology
This compound has been investigated for its potential as a bioactive compound with significant antimicrobial and anticancer properties. Research indicates that it exhibits notable anticancer activity by inhibiting key enzymes and growth factors associated with cancer cell proliferation.
A study demonstrated that compounds containing the oxadiazole moiety can inhibit telomerase and topoisomerase activities, which are crucial for cancer cell survival. The presence of the methoxy group in the phenyl ring enhances cytotoxic effects against various cancer cell lines.
Anticancer Activity Data
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N-(2-methoxyphenyl)-2-{...} | 10–30 | U251 (glioblastoma) |
| N-(2-methoxyphenyl)-2-{...} | <10 | A431 (epidermoid carcinoma) |
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic effects in treating various diseases. Its ability to modulate enzyme activity makes it a candidate for drug development targeting specific diseases.
Industry
The compound is utilized in the development of new materials with specific chemical properties. Its unique structure allows it to be incorporated into polymers or other materials where enhanced chemical stability or biological activity is desired.
Similar Compounds
| Compound Name | Structure |
|---|---|
| N-(5-(2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl)formamide | Structure |
| Formoterol Related Compound D | Structure |
Uniqueness
This compound's combination of functional groups confers distinct chemical reactivity and biological activity, making it a valuable candidate for research and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Oxadiazole Substituents
- Propan-2-yl (Target Compound): Introduces moderate steric bulk and lipophilicity, balancing solubility and membrane penetration .
- Diphenylmethyl (Compound 4): Enhances π-π stacking but may reduce solubility due to hydrophobicity .
- Benzofuran-2-yl (Compound 2a): Combines oxadiazole with benzofuran, extending conjugation for improved UV absorption (relevant for photodynamic therapy) .
Biological Activity
N-(2-methoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article synthesizes current research findings, case studies, and data regarding the biological activity of this compound.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Aromatic ring : 2-methoxyphenyl
- Indole moiety : Contributing to its biological activity
- Oxadiazole ring : Known for its pharmacological properties
The molecular formula is CHNO, with a molecular weight of approximately 324.38 g/mol.
Anticancer Activity
Research has demonstrated that compounds containing the oxadiazole moiety exhibit promising anticancer properties. For instance, derivatives similar to this compound have been evaluated against various cancer cell lines.
Case Studies
- Zhang et al. (2023) synthesized several oxadiazole derivatives and found that certain compounds exhibited IC values lower than standard treatments like staurosporine. For example, one derivative showed an IC of 1.18 µM against HEPG2 cells, indicating strong anticancer potential .
- Arafa et al. (2020) reported that specific 1,3,4-oxadiazole derivatives demonstrated significant cytotoxicity against prostate cancer cell lines (PC-3), with IC values as low as 0.275 µM, showcasing their potential as effective anticancer agents .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of cell proliferation : By inducing apoptosis in cancer cells.
- Targeting specific pathways : Such as EGFR and IL-6 signaling pathways which are crucial in tumor growth and metastasis .
Anti-inflammatory Activity
In addition to its anticancer properties, compounds similar to this compound have shown potential anti-inflammatory effects. The oxadiazole derivatives have been reported to inhibit pro-inflammatory cytokines, suggesting therapeutic applications in inflammatory diseases .
Table 1: Biological Activity of Related Compounds
| Compound Name | Cell Line | IC Value (µM) | Activity Type |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 | Anticancer |
| Compound B | PC-3 | 0.275 | Anticancer |
| Compound C | A549 | 0.420 | Anti-inflammatory |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets:
Binding Affinity Results
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| EGFR | -7.90 |
| Src | -8.10 |
| IL-6 | -7.50 |
These results indicate a strong interaction between the compound and the target proteins involved in cancer progression and inflammation .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(2-methoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide?
- The synthesis typically involves multi-step reactions, including:
- Oxadiazole ring formation : Cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) or using coupling reagents like EDCI .
- Indole functionalization : Alkylation or sulfonation reactions to introduce substituents at the indole N1 position, often requiring anhydrous solvents (e.g., DMF) and bases (e.g., NaH) .
- Acetamide coupling : Amide bond formation via activated esters (e.g., using carbodiimide reagents) or nucleophilic substitution .
- Reaction optimization focuses on temperature control (60–100°C), inert atmospheres, and purification via column chromatography .
Q. How can researchers confirm the structural identity and purity of this compound?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to verify methoxyphenyl, oxadiazole, and indole proton environments (e.g., δ 3.8–4.2 ppm for methoxy groups; δ 7.0–8.5 ppm for aromatic protons) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the acetamide backbone .
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) and UV detection at 254 nm .
Q. What preliminary biological assays are recommended to evaluate this compound’s activity?
- Enzyme inhibition : Screen against lipoxygenase (LOX) or cyclooxygenase (COX) isoforms using spectrophotometric assays (e.g., LOX inhibition via linoleic acid peroxidation at 234 nm) .
- Antimicrobial testing : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can synthetic yields be improved for the oxadiazole-indole-acetamide scaffold?
- Optimization strategies :
- Solvent selection : Replace DMF with THF or acetonitrile to reduce side reactions during cyclization .
- Catalyst screening : Test alternative bases (e.g., DBU) or transition-metal catalysts (e.g., CuI) for C–N bond formation .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve regioselectivity .
- Yield tracking : Compare isolated yields (typically 40–60%) under varied conditions using DOE (Design of Experiments) .
Q. How should researchers resolve contradictions in spectral data during characterization?
- Case example : Discrepancies in ¹H NMR aromatic splitting patterns may arise from rotational isomerism in the acetamide group. Solutions include:
- Variable-temperature NMR : Analyze spectra at 25°C vs. 60°C to identify dynamic effects .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon shifts .
- X-ray crystallography : Resolve absolute configuration and confirm bond angles (e.g., oxadiazole ring planarity) .
Q. What strategies enhance the compound’s bioactivity through structural modifications?
- Functional group tuning :
- Oxadiazole substitution : Replace isopropyl with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Indole N-alkylation : Introduce polar groups (e.g., -CH₂COOH) to improve solubility and target binding .
- SAR studies : Compare IC₅₀ values of derivatives (e.g., 5-μM vs. 20-μM in LOX inhibition) to identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
